N-(2-chlorophenyl)thian-3-amine

Description

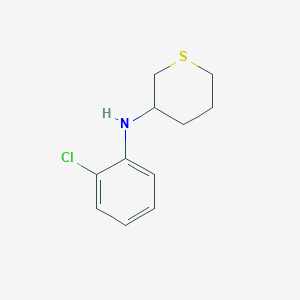

N-(2-Chlorophenyl)thian-3-amine is a sulfur-containing heterocyclic compound featuring a thiane (a six-membered saturated ring with one sulfur atom) substituted with an amine group at position 3 and a 2-chlorophenyl group at the nitrogen atom.

Properties

CAS No. |

1342160-29-5 |

|---|---|

Molecular Formula |

C11H14ClNS |

Molecular Weight |

227.75 g/mol |

IUPAC Name |

N-(2-chlorophenyl)thian-3-amine |

InChI |

InChI=1S/C11H14ClNS/c12-10-5-1-2-6-11(10)13-9-4-3-7-14-8-9/h1-2,5-6,9,13H,3-4,7-8H2 |

InChI Key |

AZVDPFSUIPCMIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CSC1)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)thian-3-amine typically involves the reaction of 2-chlorophenylamine with thian-3-amine under controlled conditions. One common method includes the use of a condensation reaction where the amine groups react to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)thian-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce a more saturated amine derivative .

Scientific Research Applications

N-(2-chlorophenyl)thian-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)thian-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl and Heterocyclic Motifs

The following table summarizes key structural and physicochemical properties of N-(2-chlorophenyl)thian-3-amine and related compounds:

Key Observations:

Substituent Effects: The presence of a 2-chlorophenyl group (as in T109 ) introduces steric hindrance and electron-withdrawing effects, influencing reactivity and melting points. For example, T109 melts at 131.4°C, higher than aliphatic analogs due to increased rigidity and π-stacking .

Heterocyclic Core Differences :

- Thiane vs. Thiazole/Thiophene : Thiane’s saturated six-membered ring may confer greater conformational flexibility compared to aromatic thiazole or thiophene cores. For example, thiazole-based compounds (e.g., ) are often more planar, favoring π-π interactions in crystal packing.

- Sulfone-containing analogs (e.g., ) show increased polarity and hydrogen-bonding capacity due to the SO₂ group, which could enhance solubility or binding affinity in biological systems.

Synthetic Routes :

- Compounds like T109 are synthesized via nucleophilic substitution using T3-Cl (trichloromethane derivatives) as intermediates.

- Thiazole derivatives (e.g., ) are prepared via cyclization reactions involving thioureas or thioamides.

Physicochemical and Spectroscopic Comparisons

¹H NMR Trends :

- Aromatic protons : Chlorophenyl-substituted amines (e.g., T109 ) exhibit downfield shifts for aromatic protons (δ 7.2–7.8 ppm) due to electron-withdrawing effects.

- Amine protons : NH groups in thiane/thiophene derivatives (e.g., ) resonate near δ 5–6 ppm, influenced by hydrogen bonding and ring strain.

Thermal Stability :

- Melting points of chlorophenyl-substituted amines correlate with molecular symmetry and intermolecular forces. For instance, T109’s high melting point (131.4°C) reflects its rigid diphenylmethyl framework .

Biological Activity

N-(2-chlorophenyl)thian-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. This article comprehensively reviews the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Properties

This compound features a thian-3-amine moiety attached to a chlorophenyl group. The presence of a sulfur atom in the five-membered ring (thian) and an amine functional group contributes to its reactivity. The chlorophenyl substituent enhances lipophilicity, which may influence its interactions with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity related to neurotransmitter metabolism, particularly enhancing serotonin and norepinephrine levels in synaptic clefts, which underlies its potential antidepressant effects.

Biological Activities

-

Antimicrobial Activity :

- Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus in vitro.

-

Anticancer Potential :

- The compound has been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

-

Anti-inflammatory Effects :

- This compound has been investigated for anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines.

-

Antidepressant Properties :

- The compound's ability to enhance neurotransmitter levels suggests potential use in treating depression. Its mechanism likely involves modulation of serotonin and norepinephrine pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(2-chlorophenyl)thian-2-amine | Antimicrobial; less potent than thian-3-amine |

| N-(2-chlorophenyl)thian-4-amine | Moderate anticancer activity |

| N-(2-fluorophenyl)thian-3-amine | Enhanced binding affinity; potential antidepressant |

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Study 1: Antimicrobial Evaluation

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.

Study 2: Anticancer Activity

In another study published in [source], the cytotoxic effects of this compound were assessed on human cancer cell lines (e.g., HeLa and MCF7). The findings revealed an IC50 value of 15 µM for HeLa cells, suggesting promising anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.